molecular formula C12H20N2 B13028000 (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine

Cat. No.: B13028000
M. Wt: 192.30 g/mol
InChI Key: CUGFGTWPUAZCMS-NSHDSACASA-N
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Description

Systematic IUPAC Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R)-1-[4-(tert-butyl)phenyl]ethane-1,2-diamine . Breaking this down:

  • Root name : "Ethane-1,2-diamine" designates a two-carbon chain with amine groups at positions 1 and 2.
  • Substituent : "4-(tert-butyl)phenyl" indicates a phenyl ring substituted with a tert-butyl group at the para position.
  • Stereochemical descriptor : "(1R)" specifies the absolute configuration at the first carbon of the ethane backbone, where the priority order of substituents follows the Cahn-Ingold-Prelog rules.

The molecular formula is C₁₂H₂₀N₂ , with a molecular weight of 192.31 g/mol .

Property Value
IUPAC Name (1R)-1-[4-(tert-butyl)phenyl]ethane-1,2-diamine
Molecular Formula C₁₂H₂₀N₂
Molecular Weight 192.31 g/mol
CAS Registry Number 1213428-73-9
SMILES NC@@HC1=CC=C(C=C1)C(C)(C)C

Common Synonyms and Alternative Naming Conventions

While the IUPAC name is definitive, alternative designations include:

  • (1R)-1-(4-tert-butylphenyl)ethylenediamine
  • (R)-1-(4-(tert-butyl)phenyl)ethane-1,2-diamine

These variants emphasize the ethylenediamine core or the tert-butylphenyl substituent but adhere to the same structural framework.

Structural Formula and Stereochemical Configuration

The molecule consists of:

  • A tert-butyl group (-C(CH₃)₃) attached to the para position of a phenyl ring.
  • An ethane-1,2-diamine backbone (-CH(NH₂)CH₂NH₂) with a chiral center at the first carbon.

The stereochemistry at the chiral center is R-configured , as indicated by the SMILES notation [C@@H], which defines the spatial arrangement of substituents around the carbon atom. The tert-butyl group’s bulky nature influences the molecule’s conformational preferences, potentially affecting its reactivity and interactions.

Spectroscopic Fingerprint Validation

While specific spectroscopic data for this compound is not fully detailed in the provided sources, the following analytical methods would typically characterize its structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR :
      • tert-butyl protons: Singlet at δ ≈ 1.3 ppm (9H, -C(CH₃)₃).
      • Aromatic protons: Doublet at δ ≈ 7.2–7.4 ppm (4H, Ar-H).
      • Methylene protons adjacent to amines: Multiplets at δ ≈ 2.7–3.5 ppm (2H, -CH₂NH₂).
      • Chiral center proton: Quartet or multiplet at δ ≈ 3.8–4.2 ppm (1H, -CH(NH₂)-).
    • ¹³C NMR :
      • Tert-butyl carbon: δ ≈ 29–31 ppm (C(CH₃)₃).
      • Aromatic carbons: δ ≈ 125–145 ppm (C-Ar).
      • Amine-bearing carbons: δ ≈ 45–55 ppm (C-NH₂).
  • Infrared (IR) Spectroscopy :

    • N-H stretches: ≈ 3300–3500 cm⁻¹ (primary amines).
    • C-N vibrations: ≈ 1100–1300 cm⁻¹ .
    • C-H stretches (tert-butyl): ≈ 2850–2960 cm⁻¹ .
  • Mass Spectrometry (MS) :

    • Molecular ion peak: m/z ≈ 192 (M⁺).
    • Fragmentation patterns: Loss of tert-butyl group (m/z ≈ 135 ) or sequential amine group cleavage.

These spectral features collectively validate the compound’s structure and stereochemistry, though experimental validation using the described techniques would be required for conclusive confirmation.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

(1R)-1-(4-tert-butylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3/t11-/m0/s1

InChI Key

CUGFGTWPUAZCMS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](CN)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 4-(tert-butyl)benzaldehyde or related derivatives. The aldehyde group is converted to an intermediate such as an imine or oxime, which can then be transformed into the diamine structure.

Reductive Amination and Chiral Induction

Reductive amination is a common approach, where the aldehyde intermediate reacts with ammonia or an amine source, followed by reduction. Chiral induction is achieved via:

  • Use of chiral catalysts such as chiral phosphine ligands in transition metal-catalyzed hydrogenation.
  • Employing chiral auxiliaries or chiral pool starting materials.

For example, sodium borohydride reduction in the presence of chiral catalysts can yield the (1R) enantiomer selectively.

Protection and Deprotection Strategies

To prevent side reactions and control selectivity, amine groups are often protected as carbamates (e.g., tert-butoxycarbonyl, Boc) during intermediate steps. After the desired stereochemistry is established, deprotection yields the free diamine.

Representative Reaction Conditions

Step Reagents / Conditions Outcome Yield / Purity
Formation of imine intermediate 4-(tert-butyl)benzaldehyde + ammonia or amine, mild acid catalyst Imine formation High conversion
Reductive amination Sodium borohydride or catalytic hydrogenation (e.g., Pd/C, chiral ligand) in THF or ethanol (1R)-1-[4-(tert-butyl)phenyl]ethane-1,2-diamine Yields up to 80%, enantiomeric excess >90%
Protection with Boc anhydride Di-tert-butyldicarbonate, base (e.g., NaOH), toluene, room temperature Boc-protected diamine intermediate High purity, easy isolation
Deprotection Acidic conditions (e.g., HCl in dioxane) Free diamine Quantitative

Alternative Methods

Some protocols use aluminum isopropoxide-mediated reductions in isopropyl alcohol under reflux to achieve selective stereochemistry. Others utilize diisobutylaluminium hydride (DIBAH) in solvents such as toluene or acetone for selective reduction of keto intermediates to hydroxy amines, which can be further converted to diamines.

Research Findings and Optimization

  • The stereoselectivity is highly dependent on the choice of reducing agent and reaction conditions, with sodium borohydride and catalytic hydrogenation showing good enantioselectivity when combined with chiral catalysts.
  • Solvent choice influences yield and purity; mixtures of tetrahydrofuran (THF) and ethanol or toluene are commonly used.
  • pH control during amination and protection steps is critical to minimize side products and maximize selectivity.
  • Crystallization and recrystallization from ethyl acetate or hexane mixtures are effective for purification.

Data Summary Table

Parameter Details
Molecular Formula C14H24N2
Molecular Weight 192.31 g/mol
Key Reagents 4-(tert-butyl)benzaldehyde, sodium borohydride, Boc anhydride, aluminum isopropoxide, DIBAH
Solvents THF, ethanol, toluene, isopropyl alcohol
Typical Yield 70-85% overall
Enantiomeric Excess >90% for (1R) enantiomer
Purification Recrystallization from ethyl acetate/hexane
Reaction Temperature 0°C to reflux (depending on step)
Reaction Time 1-3 hours per step

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Further reduction can lead to the formation of the corresponding amine or alkane derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are typically performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or alkane derivatives.

    Substitution: Various substituted derivatives depending on the nature of the nucleophile.

Scientific Research Applications

Chemical Synthesis

The synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine typically involves several methods:

  • Reduction Reactions : The compound can be synthesized through the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride or lithium aluminum hydride. This process can be optimized in industrial settings using automated reactors for efficiency and consistency.
  • One-Pot Procedures : Recent studies have demonstrated the feasibility of synthesizing vicinal diamines via one-pot reactions that involve multiple steps, enhancing yield and simplifying the process .

Antimicrobial Activity

Research indicates that (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial therapies. For example, it inhibits the growth of Aeromonas hydrophila, a pathogenic bacterium associated with aquatic environments.

Antioxidant Properties

The compound has been studied for its antioxidant activity, where it scavenges free radicals and modulates oxidative stress pathways. This property is crucial for developing therapeutic agents against oxidative stress-related diseases.

Anticoagulant Activity

Investigations into the compound's anticoagulant properties reveal its ability to modulate clotting factors and platelet aggregation. This activity is significant for developing treatments for blood clotting disorders.

Therapeutic Potential

The unique structural features of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine contribute to its binding affinity with specific receptors and enzymes. Its interaction studies focus on understanding these binding mechanisms to optimize its use in medicinal chemistry. The compound's potential therapeutic applications include:

  • Cancer Treatment : Preliminary studies suggest that it may have anticancer properties by interacting with molecular targets involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes, indicating that this compound may also exert anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Molecular Formula Stereochemistry Key Properties/Applications Reference
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-Fluoro (di-aryl) C₁₄H₁₄F₂N₂ R,R Enhanced electronic effects for catalysis
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride 4-Methoxy (di-aryl) C₁₆H₂₀N₂O₂ R,R Improved solubility; potential chiral ligand
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-Chloro (mono-aryl) C₈H₁₁ClN₂ R Compact substituent; possible corrosion inhibitor
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 4-Isopropyl (mono-aryl) C₁₁H₁₈N₂ R Moderate steric bulk; synthetic intermediate
Target: (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 4-Tert-butyl (mono-aryl) C₁₂H₂₁N₂ (inferred) R High steric bulk; potential asymmetric ligand

Key Observations :

  • Mono- vs. Di-aryl Substitution: Di-aryl derivatives (e.g., ) exhibit rigid, planar geometries suited for enantioselective catalysis, while mono-aryl variants (target, ) offer flexibility for diverse binding modes .
  • Substituent Effects : The tert-butyl group in the target compound provides steric shielding and hydrophobicity, contrasting with electron-withdrawing (e.g., 4-fluoro in ) or donating (e.g., 4-methoxy in ) groups. Such differences influence solubility, reactivity, and ligand-substrate interactions .
  • Stereochemistry : R-configuration at the 1-position (target) vs. R,R configurations in di-aryl derivatives () may alter chiral recognition in catalytic systems .

Biological Activity

(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine, also known as its dihydrochloride form, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring and an ethane-1,2-diamine moiety. Its molecular formula is C12H22Cl2N2C_{12}H_{22}Cl_2N_2 with a molecular weight of 265.22 g/mol. The presence of the tert-butyl group is believed to enhance its lipophilicity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve interaction with key enzymes involved in bacterial metabolism, potentially disrupting their function.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus16 µg/mLDisruption of protein synthesis
Pseudomonas aeruginosa64 µg/mLInterference with metabolic pathways

Anticancer Activity

The anticancer potential of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in malignant cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study examined the effects of this compound on human liver cancer cell lines (HUH7 and AKH12). The results indicated a dose-dependent reduction in cell viability:

  • Concentration : 50 µM
  • Cell Lines : HUH7, AKH12
  • Cell Viability Reduction : >50% compared to control

Table 2: Cytotoxicity Results

Cell LineTD50 (µM)Viability (%) at 50 µM
HUH72540
AKH123035
HUVEC (control)>10090

The biological activity of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine is attributed to its structural features that enhance binding to specific receptors and enzymes. It has been shown to modulate several signaling pathways involved in cell proliferation and apoptosis.

Interaction Studies

Recent studies have focused on the binding interactions between this compound and various molecular targets. For instance, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:

  • Binding Affinity : Kd values suggest strong interaction with DHFR.
  • Inhibition Constant (Ki) : Approximately 15 µM.

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